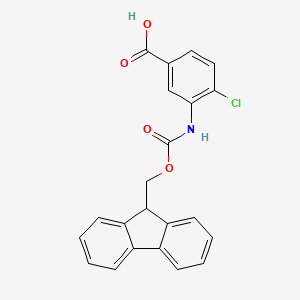
Geranyl chloride
Descripción general
Descripción
Geranyl chloride is a chemical compound with the linear formula (CH3)2C=CHCH2CH2C(CH3)=CHCH2Cl . It is a colorless liquid and is used as a starting reagent in the synthesis of various compounds .
Synthesis Analysis
This compound can be synthesized through a palladium-catalyzed cross-coupling reaction with aryl and alkenylgold (I) phosphanes to afford the α-substitution product . It can also be produced by treating geraniol with triphenylphosphine and carbon tetrachloride .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula (CH3)2C=CHCH2CH2C(CH3)=CHCH2Cl . Its molecular weight is 172.69 .Chemical Reactions Analysis
This compound undergoes a palladium-catalyzed cross-coupling reaction with aryl and alkenylgold (I) phosphanes to afford the α-substitution product . This reaction is significant in the synthesis of various compounds.Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a refractive index of n20/D 1.4808 (lit.) . Its boiling point is 102-104 °C/12 mmHg (lit.) and it has a density of 0.931 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
1. Reactivity in Synthesis of Terpenoid Natural Products
- Geranyl chloride derivatives are crucial in synthesizing a range of terpenoid natural products. Subtle structural differences in these derivatives significantly influence their effectiveness as electrophiles in synthetic reactions. Kinetics experiments highlight the importance of steric bulk and electronic effects from distant molecule regions in determining reactivity levels. Computational models suggest that filled-filled orbital mixing events may be key to understanding these electronic effects (Reardon et al., 2016).
2. Transformation of Allylic Alcohols
- This compound can be produced from allylic alcohols like geraniol. This process involves halogenation and replacement reactions, where hydroxy groups are replaced by halogen. This method is significant for synthesizing various chlorinated compounds (Stork, Grieco, & Gregson, 2003).
3. Creation of α-Cyclothis compound
- The synthesis of α-Cyclothis compound from this compound represents a significant chemical transformation. This synthesis involves reactions with different chemicals such as diphenylphosphoro chloridate and thionyl chloride, illustrating the versatility of this compound in producing complex molecules (Butsugan, Saheki, Bito, & Muto, 1973).
4. Kinetic Modelling in Enzymatic Synthesis
- This compound is used in the enzymatic synthesis of geranyl acetate, a compound with applications in the cosmetic industry. Research into the kinetics of this synthesis, including factors like enzyme amount and substrate concentrations, provides insights into optimizing production conditions for high yields (Murcia et al., 2018).
5. Phosphonation and Replacement Reactions
- In the synthesis of trisammonium geranyl diphosphate, this compound serves as an intermediate. This process involves complex phosphonation and replacement reactions, highlighting this compound's role in synthesizing biochemically significant compounds (Woodside, Huang, & Poulter, 2003).
6. Role in Antiplasmodial Agents
- Compounds derived from this compound have shown modest in vitro activity against Plasmodium falciparum, the parasite causing malaria. This indicates the potential of this compound derivatives in developing antiplasmodial agents (Mbah et al., 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
Geranyl chloride is derived from geraniol , a natural monoterpene alcohol found in essential oils of aromatic plants Geraniol has been shown to bind to GABA and glycine receptors , which play crucial roles in the nervous system.
Mode of Action
This compound arises from the Appel reaction by treating geraniol with triphenylphosphine and carbon tetrachloride . This suggests that this compound might interact with its targets in a similar manner to geraniol. Geraniol exhibits neuroprotective effects by binding to GABA and glycine receptors, inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway, and regulating the expression of the nucleotide-binding oligomerization of NLRP3 inflammasome .
Biochemical Pathways
This compound, like geraniol, may affect various biochemical pathways. Geraniol is known to play a role in the biosynthesis of other terpenes such as myrcene and ocimene . It also participates in the biosynthesis pathway of many cannabinoids in the form of CBGA . These pathways and their downstream effects contribute to the diverse biological activities of geraniol and potentially this compound.
Pharmacokinetics
Geraniol has been shown to permeate directly from the bloodstream to the central nervous system following oral administration to rats . The absolute bioavailability values of oral formulations of geraniol were found to be high , suggesting that this compound might have similar ADME properties.
Result of Action
Geraniol, from which this compound is derived, has been shown to have anti-inflammatory, antioxidant, neuroprotective, and anticancer effects . It can inhibit Hep-G2 hepatic cell proliferation at a concentration as low as 5 μg/mL . These effects might be expected from this compound as well.
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the low water solubility of geranyl acetate, a derivative of geraniol, facilitated its partition into the organic phase of a two-phase system, relieving the cellular toxicity attributed to the build-up of geraniol in the aqueous phase . Similar environmental factors might influence the action, efficacy, and stability of this compound.
Propiedades
IUPAC Name |
(2E)-1-chloro-3,7-dimethylocta-2,6-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAUCMCTKPXDIY-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCl)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063494, DTXSID301316702 | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5389-87-7, 4490-10-2 | |
| Record name | Geranyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5389-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004490102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005389877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3,7-dimethylocta-2,6-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Octadiene, 1-chloro-3,7-dimethyl-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

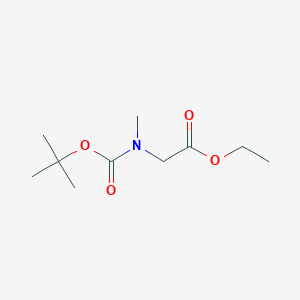

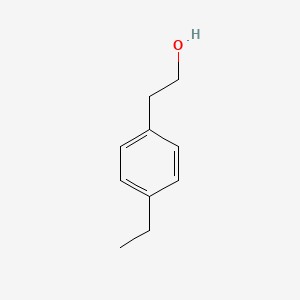
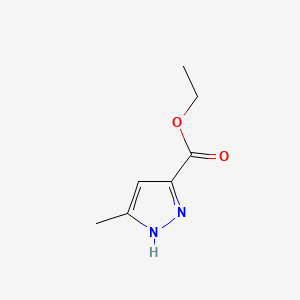
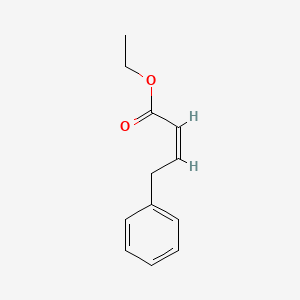
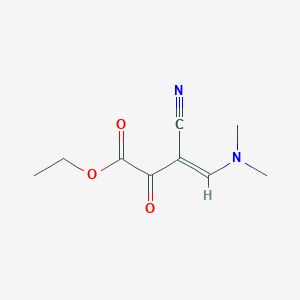

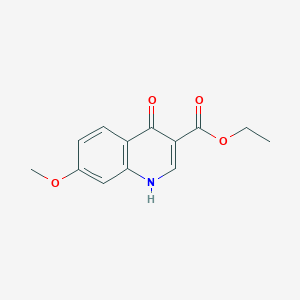

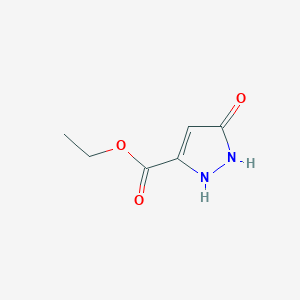
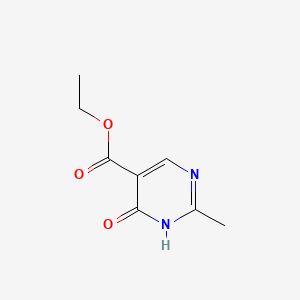
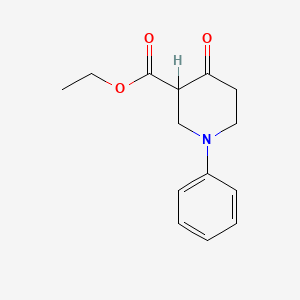
![(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B3021381.png)
